molecular formula C18H25N5O6 B045131 2'-Deoxyguanosine 3',5'-Dibutanoate CAS No. 79971-08-7

2'-Deoxyguanosine 3',5'-Dibutanoate

Cat. No.: B045131
CAS No.: 79971-08-7
M. Wt: 407.4 g/mol
InChI Key: QKYJOTXTRCUHCM-QJPTWQEYSA-N
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Description

[(2R,3S,5R)-5-(2-amino-6-oxo-3H-purin-9-yl)-3-butanoyloxyoxolan-2-yl]methyl butanoate is a complex organic compound that belongs to the class of nucleoside analogs This compound is characterized by its unique structure, which includes a purine base attached to a butanoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2R,3S,5R)-5-(2-amino-6-oxo-3H-purin-9-yl)-3-butanoyloxyoxolan-2-yl]methyl butanoate typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Purine Base: The purine base is synthesized through a series of reactions involving the condensation of formamide with glycine, followed by cyclization and oxidation steps.

    Attachment of the Sugar Moiety: The purine base is then coupled with a protected ribose derivative under acidic conditions to form the nucleoside.

    Esterification: The nucleoside is esterified with butanoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the final product.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis procedures. Key considerations include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

[(2R,3S,5R)-5-(2-amino-6-oxo-3H-purin-9-yl)-3-butanoyloxyoxolan-2-yl]methyl butanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.

    Substitution: Nucleophilic substitution reactions can occur at the purine base, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products

The major products formed from these reactions include various substituted purine derivatives and modified nucleosides, which can have different biological activities.

Scientific Research Applications

[(2R,3S,5R)-5-(2-amino-6-oxo-3H-purin-9-yl)-3-butanoyloxyoxolan-2-yl]methyl butanoate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its interactions with enzymes and nucleic acids.

    Industry: It is used in the development of pharmaceuticals and diagnostic agents.

Mechanism of Action

The mechanism of action of [(2R,3S,5R)-5-(2-amino-6-oxo-3H-purin-9-yl)-3-butanoyloxyoxolan-2-yl]methyl butanoate involves its incorporation into nucleic acids, where it can inhibit the activity of enzymes such as DNA polymerase and reverse transcriptase. This inhibition prevents the replication of viral and cancerous cells, leading to their death.

Comparison with Similar Compounds

Similar Compounds

    Adenosine: A naturally occurring nucleoside with similar structural features.

    Tenofovir: An antiviral drug with a similar mechanism of action.

    Acyclovir: Another antiviral drug that targets viral DNA polymerase.

Uniqueness

[(2R,3S,5R)-5-(2-amino-6-oxo-3H-purin-9-yl)-3-butanoyloxyoxolan-2-yl]methyl butanoate is unique due to its specific ester linkage, which can influence its pharmacokinetics and pharmacodynamics. This structural feature may enhance its stability and bioavailability compared to other nucleoside analogs.

Properties

IUPAC Name

[(2R,3S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3-butanoyloxyoxolan-2-yl]methyl butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N5O6/c1-3-5-13(24)27-8-11-10(29-14(25)6-4-2)7-12(28-11)23-9-20-15-16(23)21-18(19)22-17(15)26/h9-12H,3-8H2,1-2H3,(H3,19,21,22,26)/t10-,11+,12+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKYJOTXTRCUHCM-QJPTWQEYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)OCC1C(CC(O1)N2C=NC3=C2N=C(NC3=O)N)OC(=O)CCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC(=O)OC[C@@H]1[C@H](C[C@@H](O1)N2C=NC3=C2N=C(NC3=O)N)OC(=O)CCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N5O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301000868
Record name 9-(3,5-Di-O-butanoyl-2-deoxypentofuranosyl)-2-imino-3,9-dihydro-2H-purin-6-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301000868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

407.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79971-08-7
Record name Guanosine, 2'-deoxy-, 3',5'-dibutanoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079971087
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9-(3,5-Di-O-butanoyl-2-deoxypentofuranosyl)-2-imino-3,9-dihydro-2H-purin-6-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301000868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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